Hexabromostearic Acid
Description
Hexabromostearic acid (C₁₈H₃₀Br₆O₂; CAS 4167-08-2) is a brominated derivative of stearic acid, synthesized via bromination of linolenic acid (C18:3), a polyunsaturated omega-3 fatty acid. It is characterized by six bromine atoms added across three double bonds in the linolenic acid structure, forming 9,10,12,13,15,16-hexabromostearic acid . Key properties include:
Properties
IUPAC Name |
9,10,12,13,15,16-hexabromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWIZLTAYDHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961892 | |
| Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-08-2 | |
| Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
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| Record name | NSC26990 | |
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| Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
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| Record name | 9,10,12,13,15,16-hexabromooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexabromostearic Acid typically involves the bromination of octadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Hexabromostearic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated fatty acids .
Scientific Research Applications
Hexabromostearic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of Hexabromostearic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the particular target molecules .
Comparison with Similar Compounds
Tetrabromostearic Acid (C₁₈H₃₂Br₄O₂)
Source: Derived from linoleic acid (C18:2), a diunsaturated fatty acid.
- Melting Point : 111–113°C, significantly lower than hexabromostearic acid due to fewer bromine atoms .
- Solubility : Soluble in warm petroleum ether and diethyl ether, distinguishing it from this compound .
- Structural Difference : Contains four bromine atoms at positions 9,10,12,13.
- Analytical Use: Identifies linoleic acid in oils such as corn oil .
Hexabromopalmitic Acid (C₁₆H₂₈Br₆O₂)
Source: Bromination product of hexadecadienoic acid (C16:2).
Hexabromoeicosanoic Acid (C₂₀H₃₄Br₆O₂)
Source : Homologue of this compound with a C20 chain.
- Melting Point : ~180°C, comparable to this compound despite longer chain .
- Structural Insight : Demonstrates that extending the carbon chain length minimally affects melting point when bromination patterns are conserved.
Data Tables
Table 1: Physical and Structural Properties
Research Findings and Differentiation
Bromination Patterns :
- This compound’s six bromine atoms create a highly stable crystalline structure, reflected in its high melting point (~180°C). In contrast, tetrabromostearic acid’s lower bromination results in weaker intermolecular forces and a lower melting point (~112°C) .
- Solubility differences (e.g., in petroleum ether) enable separation of these derivatives during lipid analysis .
Chain Length Effects: Hexabromopalmitic acid (C16) and hexabromoeicosanoic acid (C20) demonstrate that carbon chain length minimally impacts melting point when bromine addition is identical. However, solubility and molecular weight vary significantly .
Isomerism Considerations :
- This compound may exist as isomers (e.g., α- and β-forms) due to differing bromine positions, but reduction studies show identical final products, confirming structural consistency in parent fatty acids .
Biological Activity
Hexabromostearic acid (HBS) is a brominated fatty acid that has gained attention for its potential biological activities, particularly its antimicrobial properties. This article explores the various biological activities associated with HBS, including its mechanisms of action, effectiveness against different pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is a fully brominated derivative of stearic acid. Its chemical structure comprises a long hydrocarbon chain with six bromine atoms attached, which significantly alters its physicochemical properties compared to non-brominated fatty acids. The presence of bromine enhances its lipophilicity and may influence its interaction with biological membranes.
Antimicrobial Activity
Mechanisms of Action
HBS exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanisms through which HBS exerts its antimicrobial effects include:
- Membrane Disruption : HBS disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This effect is similar to other fatty acids that destabilize membrane integrity by integrating into lipid bilayers.
- Inhibition of Biofilm Formation : Studies have shown that HBS can inhibit the formation of biofilms, which are protective structures formed by bacteria that contribute to antibiotic resistance.
- Disruption of Electron Transport Chain : HBS interferes with the electron transport chain in bacteria, reducing ATP production and leading to cell death .
Efficacy Against Pathogens
Research indicates that HBS is effective against various pathogenic bacteria. For instance:
- Inhibition zones were observed at 15 mm against Staphylococcus aureus and Streptococcus pneumoniae when tested at a 1:10 dilution .
- Other studies reported inhibition zones ranging from 14 mm to 58 mm against multiple strains of Streptococcus, demonstrating its broad-spectrum antibacterial potential .
Antifungal Activity
HBS also displays antifungal properties, although specific studies detailing its antifungal efficacy are less common. Its mechanism may involve similar pathways as those seen in bacterial inhibition, such as membrane disruption and interference with metabolic processes.
Case Studies
-
Antimicrobial Efficacy Study
- A study investigated the antimicrobial potential of HBS against various clinical isolates. The results indicated significant activity against Gram-positive bacteria, with varying degrees of effectiveness noted for Gram-negative strains.
- Table 1 summarizes the inhibition zones observed for different pathogens tested against HBS.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Streptococcus pneumoniae 15 Escherichia coli 8 Salmonella spp. 8 -
Biofilm Inhibition Study
- Another study focused on the ability of HBS to inhibit biofilm formation in Staphylococcus aureus. Results showed that HBS significantly reduced biofilm thickness at concentrations as low as 100 µM.
Research Findings
Recent findings highlight the potential applications of HBS in developing antimicrobial agents. The compound's ability to disrupt cellular processes in pathogens suggests it could serve as a lead compound for pharmaceutical development targeting resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
